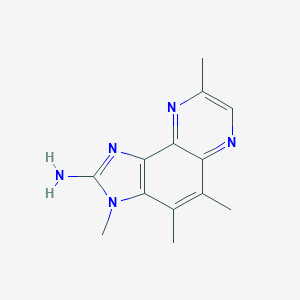
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazoquinoxalines and is known for its unique molecular structure and properties.
Mécanisme D'action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. The compound has also been reported to inhibit viral replication by targeting viral enzymes and proteins.
Effets Biochimiques Et Physiologiques
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been reported to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- in lab experiments include its high potency, selectivity, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-. One direction is to further investigate the mechanism of action of the compound and identify the specific targets it interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. The compound can also be modified to improve its solubility and stability. Further studies are also needed to evaluate the safety and efficacy of the compound in clinical trials and to identify its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antibacterial properties and has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- involves the reaction of 2,3-dimethylquinoxaline with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method is well established and has been reported in various scientific literature.
Applications De Recherche Scientifique
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and antibacterial properties. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
146177-60-8 |
|---|---|
Nom du produit |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- |
Formule moléculaire |
C13H15N5 |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
3,4,5,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-15-9-7(2)8(3)12-11(10(9)16-6)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17) |
Clé InChI |
BVELQIUUCUVWDT-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C |
SMILES canonique |
CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C |
Autres numéros CAS |
146177-60-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



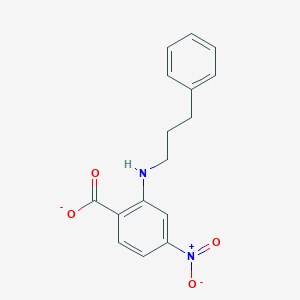
![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)





![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)

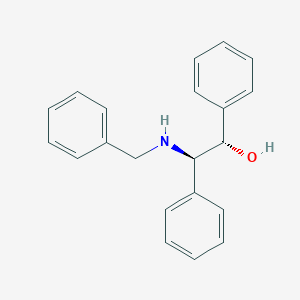
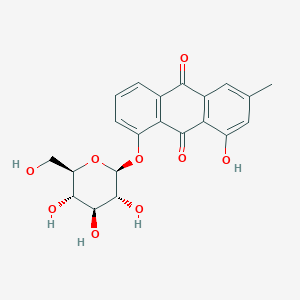
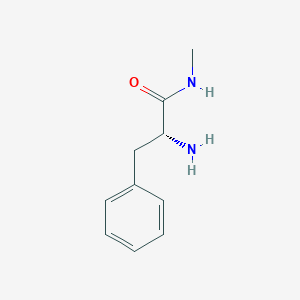

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)